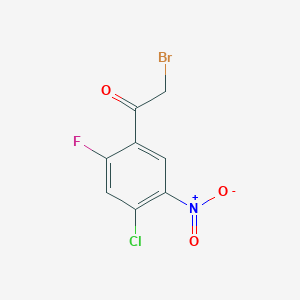

2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone

Beschreibung

2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone is a halogenated aromatic ketone with the molecular formula C₈H₃BrClFNO₃. Its structure features a bromoethyl ketone group attached to a polyhalogenated nitrobenzene ring, making it a versatile intermediate in organic synthesis. The presence of multiple electron-withdrawing groups (Cl, F, NO₂) enhances its reactivity in nucleophilic substitution and coupling reactions, particularly in pharmaceutical and agrochemical applications .

Eigenschaften

Molekularformel |

C8H4BrClFNO3 |

|---|---|

Molekulargewicht |

296.48 g/mol |

IUPAC-Name |

2-bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H4BrClFNO3/c9-3-8(13)4-1-7(12(14)15)5(10)2-6(4)11/h1-2H,3H2 |

InChI-Schlüssel |

FJMOEUUCQBDQLH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(=O)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone typically involves the bromination of 1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid . The reaction conditions often require refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Substitution: Formation of substituted ethanones with various functional groups replacing the bromine atom.

Reduction: Formation of 2-amino-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone.

Oxidation: Formation of 2-bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)acetic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate biological pathways and affect cellular functions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing groups (NO₂, Cl, F) increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions compared to hydroxyl- or methoxy-substituted analogs .

- Hydroxy groups lower thermal stability (e.g., 86–87°C for 5-F,2-OH analog) due to intermolecular hydrogen bonding, while nitro groups raise melting points via dipole interactions .

Bromination Efficiency

- Target Compound: Likely synthesized via bromination of 1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone, analogous to the bromination of 5-hydroxy-2-nitroacetophenone in chloroform/CCl₄/ethyl acetate .

- Methoxy Analogs: Bromination of 4-methoxyacetophenone proceeds efficiently in polar aprotic solvents (e.g., DMF), yielding >80% purity .

Functional Group Compatibility

- Nitro Groups: The 5-NO₂ group in the target compound may hinder bromination due to steric hindrance, requiring elevated temperatures (e.g., 61°C for similar reactions) .

- Fluorine Substituents: Fluorine’s ortho/para-directing effects stabilize intermediates in Suzuki-Miyaura couplings, a feature shared with analogs like 1-(4-bromo-2-fluorophenyl)ethanone .

Research Findings and Industrial Relevance

- Pharmaceutical Utility: Bromoacetophenones are pivotal in synthesizing quinolone antibiotics (e.g., derivatives of 2-bromo-1-(furan-2-yl)ethanone in oxime-based drug candidates) .

- Material Science : Nitro- and fluoro-substituted analogs are used in photoactive polymers and liquid crystals due to their electron-deficient aromatic systems .

Biologische Aktivität

2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone, with the CAS number 1292836-18-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and other relevant pharmacological activities.

- Molecular Formula : CHBrClFNO

- Molecular Weight : 296.4777 g/mol

- Structure : The compound features a bromo group, a chloro group, and a nitro group attached to a phenyl ring, contributing to its reactivity and biological activity.

Biological Activity Overview

The biological activity of 2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone has been studied in various contexts, primarily focusing on its antimicrobial properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of alkaloids with nitro and halogen substitutions have shown promising inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications to the phenyl ring can enhance antibacterial efficacy:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the presence of electron-withdrawing groups like nitro and halogens can enhance the antibacterial activity of compounds similar to 2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone .

Antifungal Activity

In addition to its antibacterial properties, this compound may also exhibit antifungal activity. Studies on structurally related compounds have indicated moderate antifungal effects against Candida albicans and Fusarium oxysporum, with MIC values ranging from:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results imply that the compound could be effective against certain fungal pathogens, although further studies are needed to confirm its efficacy .

The exact mechanism by which 2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt cellular processes through reactive intermediates formed during metabolism.

Case Studies

Several studies have explored the biological activities of similar compounds:

- Study on Alkaloids : A study demonstrated that alkaloids with nitro substitutions showed strong antibacterial activity against Gram-positive and Gram-negative bacteria .

- Triazole Derivatives : Research into triazole-benzoxazole hybrids indicated promising results against Mycobacterium tuberculosis, suggesting that structural modifications can lead to enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.